Introduction to 4-Chlorophenylglyoxal Hydrate: A Versatile Chemical Probe
Introduction to 4-Chlorophenylglyoxal Hydrate: A Versatile Chemical Probe
An In-Depth Technical Guide to 4-Chlorophenylglyoxal Hydrate: Chemical Properties, Structure, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-chlorophenylglyoxal hydrate, a bifunctional carbonyl compound with significant applications in biochemical research and as a synthetic precursor in drug discovery. We will delve into its chemical and physical properties, structural characteristics, synthesis, and key applications, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.
4-Chlorophenylglyoxal hydrate, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a valuable reagent in the study of protein structure and function.[1][2] Its primary utility stems from the high reactivity of its adjacent carbonyl groups, which allows for the selective modification of arginine residues in proteins.[1][2] This specificity provides a powerful tool for investigating the role of arginine in enzyme active sites and protein-protein interactions.[1][2] Furthermore, the presence of a chlorine atom on the phenyl ring enhances the electrophilicity of the carbonyls and serves as a useful handle for developing derivatives with modulated biological activities, including potential anticancer and antimicrobial agents.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental properties of 4-chlorophenylglyoxal hydrate are summarized in the table below. It is a solid at room temperature and exhibits moderate solubility in polar organic solvents.
| Property | Value | Source(s) |
| Systematic Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | [1][3] |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [1][2][3] |
| CAS Numbers | 4996-21-8, 859932-64-2 | [1][2][3] |
| Appearance | White to off-white solid | (Typical) |
| Flash Point | 105 °C | [4][5] |
| Solubility | Moderately soluble in water, ethanol, and acetic acid | [1] |
| Thermal Stability | Undergoes reversible dehydration above 80°C to form the anhydrous yellow liquid. | [1][2] |
Molecular Structure and Spectroscopic Characterization
The structure of 4-chlorophenylglyoxal hydrate features a benzene ring substituted at the para position with a chlorine atom, which is in turn bonded to a glyoxal moiety. In its solid, stable form, the terminal aldehyde group is hydrated to form a geminal diol.[1][2] This hydration is a key feature, as it stabilizes the otherwise highly reactive aldehyde, preventing polymerization.[1][2]
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as two doublets in the ~7.5-8.0 ppm region. The methine proton of the hydrated aldehyde would likely appear as a singlet around 5.5-6.0 ppm, with the hydroxyl protons of the gem-diol also present. |
| ¹³C NMR | Aromatic carbons would be observed in the 120-140 ppm range. The two carbonyl carbons would be significantly downfield, with the ketone carbon appearing around 190 ppm and the hydrated aldehyde carbon around 90-95 ppm. |
| Infrared (IR) Spectroscopy | A strong absorption band for the ketone C=O stretch would be expected around 1680-1700 cm⁻¹. Broad O-H stretching bands from the gem-diol and any residual water would be present in the 3200-3500 cm⁻¹ region. C-Cl stretching would be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the anhydrous form [M]+ at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl) in a roughly 3:1 ratio, along with characteristic fragmentation patterns. |
Below is a diagram illustrating the equilibrium between the hydrated and anhydrous forms of 4-chlorophenylglyoxal.
Caption: Reversible hydration of 4-chlorophenylglyoxal.
Synthesis and Purification
The synthesis of 4-chlorophenylglyoxal hydrate typically starts from 4-chloroacetophenone. Historical methods often employed selenium dioxide (SeO₂) as the oxidizing agent.[1][2] While effective, the toxicity of selenium compounds has led to the development of alternative methods.
Experimental Protocol: Synthesis of 4-Chlorophenylglyoxal Hydrate (Adapted)
-
Preparation of the β-keto sulfoxide:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dry dimethyl sulfoxide (DMSO) and dry t-butyl alcohol.
-
Add potassium t-butoxide and warm the mixture to dissolve the solids.
-
Cool the mixture and slowly add 4-chloroacetophenone.
-
Stir the reaction at room temperature for several hours.
-
Remove the solvent under reduced pressure and pour the residue into an ice-water slurry to precipitate the product.
-
Isolate the crude β-keto sulfoxide by filtration.
-
-
Oxidation to 4-chlorophenylglyoxal:
-
Dissolve the crude β-keto sulfoxide in a suitable solvent such as chloroform.
-
Add cupric acetate monohydrate and stir the mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove the copper salts.
-
Wash the filtrate with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the anhydrous 4-chlorophenylglyoxal as a yellow oil.
-
-
Hydration:
-
Dissolve the anhydrous 4-chlorophenylglyoxal in 3-4 volumes of hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the hydrate.
-
Collect the white to off-white crystals of 4-chlorophenylglyoxal hydrate by vacuum filtration and air dry.
-
Purification: The crude hydrate can be further purified by recrystallization from hot water.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for 4-chlorophenylglyoxal hydrate.
Chemical Reactivity and Applications
Selective Modification of Arginine Residues in Proteins
The most prominent application of 4-chlorophenylglyoxal hydrate is the selective chemical modification of arginine residues in proteins.[1][2] The guanidinium group of arginine reacts with the two carbonyl groups of the glyoxal to form a stable dihydroxyimidazolidine adduct. This reaction is highly specific for arginine under controlled pH conditions (typically pH 7-8).
This specific modification is invaluable for:
-
Identifying essential arginine residues: By modifying arginine and observing a loss of protein function, researchers can identify arginines that are critical for catalytic activity or substrate binding.
-
Probing enzyme active sites: The introduction of the bulky 4-chlorophenyl group can provide insights into the steric constraints of an enzyme's active site.
-
Bioconjugation: The glyoxal can be used to attach probes, tags, or other molecules to proteins at arginine sites.
Experimental Protocol: Arginine Modification of a Protein (General)
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). The buffer should be free of primary amines.
-
Reagent Preparation: Prepare a stock solution of 4-chlorophenylglyoxal hydrate in the same buffer or a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Reaction: Add the 4-chlorophenylglyoxal hydrate solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold). Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
Quenching and Purification: Quench the reaction by adding a scavenger for excess glyoxal (e.g., Tris buffer) or by removing the excess reagent via dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the adduct), amino acid analysis, or functional assays.
The reaction of 4-chlorophenylglyoxal with an arginine residue is depicted below.
Caption: Arginine modification using 4-chlorophenylglyoxal.
Precursor for Heterocyclic Synthesis in Drug Discovery
4-Chlorophenylglyoxal hydrate is a versatile building block for the synthesis of various heterocyclic compounds. Of particular interest is its use in the synthesis of triazine derivatives, which are known to exhibit a wide range of biological activities. The reaction of the glyoxal with aminoguanidines or other suitable nitrogen-containing nucleophiles can lead to the formation of substituted triazines.
These triazine derivatives have been investigated for their potential as:
-
Anticancer agents: Some studies have shown that triazines derived from 4-chlorophenylglyoxal exhibit cytotoxicity against various cancer cell lines.[1] The presence of the chloro- and phenyl- substituents can contribute to improved membrane permeability and target binding affinity.
-
Antimicrobial agents: The triazine scaffold is a common feature in many antimicrobial compounds.[4][6][7][8] The derivatives of 4-chlorophenylglyoxal can be further functionalized to optimize their antimicrobial spectrum and potency.
The general mechanism for the formation of these triazine derivatives involves a condensation reaction followed by cyclization. The specific reaction conditions and the nature of the other reactants determine the final structure of the triazine ring and its substituents.
Safety and Handling
4-Chlorophenylglyoxal hydrate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
4-Chlorophenylglyoxal hydrate is a valuable and versatile reagent for researchers in chemistry and biology. Its ability to selectively modify arginine residues provides a precise tool for probing protein structure and function. Furthermore, its utility as a synthetic precursor for biologically active heterocyclic compounds, such as triazines, underscores its importance in the field of drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
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